Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate
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Overview
Description
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is an organic compound belonging to the class of piperidine carboxylates. It is characterized by its chiral centers at positions 2, 4, and 6, which contribute to its stereochemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate typically involves the stereoselective formation of the piperidine ring followed by the introduction of the ethyl ester group. One common method involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry is achieved. For example, the reaction of a chiral amine with an appropriate aldehyde or ketone, followed by cyclization and esterification, can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes and interactions.
Mechanism of Action
The mechanism of action of Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
- (2S,4R,6S)-2-[2-(4-hydroxy-3-methoxyphenyl)ethyl]tetrahydro-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyran-4-ol
Uniqueness
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is unique due to its specific stereochemistry and the presence of multiple chiral centers. This stereochemical complexity can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-10(12)9-6-7(2)5-8(3)11-9/h7-9,11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCZRLKOTTUGNG-VGMNWLOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC(N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C[C@@H](N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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